molecular formula C11H13ClF3NO2 B1360895 (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 269396-76-1

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No. B1360895
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride , also known as LY-341495 , is an allosteric antagonist. It exhibits interesting properties and has been studied for its potential applications in various fields.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the amino group, fluorination, and stereochemistry control. Researchers have explored different synthetic routes to obtain high yields and purity.



Molecular Structure Analysis

The molecular formula of this compound is C11H13ClF3NO2 . It consists of a trifluoromethyl-substituted phenyl ring attached to a butanoic acid backbone. The stereochemistry is crucial, as it affects the compound’s biological activity.



Chemical Reactions Analysis

®-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride may undergo various chemical reactions, such as esterification, amidation, or nucleophilic substitution. These reactions can modify its properties or lead to derivatives with different activities.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 283.67 g/mol.

  • Solubility : Investigate its solubility in different solvents.

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under various conditions (e.g., pH, temperature).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow safety guidelines when working with this compound.

  • Environmental Impact : Consider its potential impact on the environment.


Future Directions


  • Biological Activity : Investigate its effects on specific receptors or enzymes.

  • Drug Development : Explore its potential as a therapeutic agent.

  • Derivatives : Synthesize derivatives to optimize properties.

  • Clinical Trials : If promising, move toward clinical trials.


properties

IUPAC Name

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647462
Record name (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride

CAS RN

269396-76-1
Record name (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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